synthesis and characterization of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
synthesis and characterization of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Foreword: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, have made it a focal point for drug discovery. Derivatives of 1,2,4-triazole-3-thione, in particular, exhibit an exceptionally broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The strategic placement of substituents on the triazole ring allows for the fine-tuning of these pharmacological profiles. The target molecule of this guide, 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, incorporates a phenyl group at the N4 position and a 2-chlorophenyl group at the C5 position, features that are often explored to enhance bioactivity, making it a compound of significant interest for researchers in drug development.[5] This guide provides a comprehensive, field-proven methodology for its synthesis and rigorous characterization.
Part 1: Synthesis of the Target Compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through a two-step process involving the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclodehydration.[6] This approach offers high yields and a straightforward purification process.
Synthetic Principle and Strategy
The core strategy involves the nucleophilic addition of an acid hydrazide to an isothiocyanate, yielding a 1,4-disubstituted thiosemicarbazide. This intermediate possesses all the necessary atoms for the target heterocycle. The subsequent ring closure is induced under alkaline conditions. The base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, aromatic 1,2,4-triazole ring. Ethanol is a preferred solvent as it effectively dissolves the reactants and intermediate while being compatible with the alkaline conditions.
Caption: Synthetic workflow for 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis
Materials and Reagents:
-
2-Chlorobenzohydrazide
-
Phenyl isothiocyanate
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
Step 1: Synthesis of 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide (Intermediate)
-
In a 250 mL round-bottom flask, dissolve 2-chlorobenzohydrazide (0.01 mol) in 50 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.
-
To this clear solution, add phenyl isothiocyanate (0.01 mol) dropwise while stirring continuously at room temperature.
-
Upon addition, a white precipitate typically begins to form.
-
Reflux the reaction mixture for 2-3 hours to ensure the reaction goes to completion. The choice to reflux is to maximize the yield by providing sufficient activation energy for the reaction.
-
After refluxing, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filter the resulting solid precipitate using a Büchner funnel, wash it thoroughly with a small amount of cold ethanol to remove any unreacted starting materials, and then wash with distilled water.
-
Dry the collected solid in a vacuum oven at 60-70 °C. This intermediate is typically pure enough for the next step without further purification.
Step 2: Synthesis of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Final Product)
-
Place the dried 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide (0.008 mol) in a 250 mL round-bottom flask.
-
Add a 2N aqueous solution of sodium hydroxide (40 mL). The use of a base is critical as it catalyzes the intramolecular cyclodehydration.[6]
-
Reflux the mixture with stirring for 4-6 hours. During this time, the solid will dissolve as the cyclization proceeds.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully pour the cooled, clear solution into a beaker containing crushed ice.
-
Acidify the solution by adding concentrated HCl dropwise with constant stirring until the pH is approximately 5-6. This step neutralizes the excess base and protonates the triazole, causing it to precipitate out of the aqueous solution.
-
Filter the resulting white precipitate, wash it thoroughly with cold distilled water until the washings are neutral to litmus paper, and then dry it completely.
-
For final purification, recrystallize the crude product from ethanol to obtain pure white crystals of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Part 2: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a self-validating system of proof.
Caption: A multi-faceted workflow for the characterization of the synthesized triazole.
Thione-Thiol Tautomerism
It is crucial to recognize that 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thione (-N=C-SH) and thiol (>N-C=S) forms. Spectroscopic evidence from solid-state and solution studies indicates that the thione form is generally the predominant tautomer.[7] The characterization data below will be interpreted with this equilibrium in mind.
Melting Point
-
Protocol: A small amount of the dried, recrystallized product is packed into a capillary tube and its melting point is determined using a standard melting point apparatus.
-
Significance: A sharp and distinct melting point range is a primary indicator of high purity. For a closely related compound, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol, the melting point is reported as 197-198 °C, providing a reference for the expected range.[6]
FT-IR Spectroscopy
-
Protocol: The FT-IR spectrum is recorded using the KBr pellet method.
-
Significance: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The absence of the C=O stretch from the thiosemicarbazide intermediate and the appearance of characteristic triazole ring vibrations confirm successful cyclization.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3350-3280 | N-H stretch | Indicates the presence of the thione tautomer.[6] |
| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the phenyl and chlorophenyl rings. |
| ~2600-2550 | S-H stretch | A weak band indicating the minor thiol tautomer.[6][8] |
| ~1620-1600 | C=N stretch | Characteristic of the triazole ring.[6] |
| ~1300-1250 | C=S stretch | Strong evidence for the predominant thione tautomer.[1] |
| ~750-700 | C-Cl stretch | Confirms the presence of the chlorophenyl substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, typically DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons.
-
Significance: NMR provides definitive structural proof by mapping the carbon and hydrogen framework of the molecule.
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.8 - 14.1 | Singlet (broad) | 1H | SH / NH proton (labile, exchangeable with D₂O). The downfield shift is characteristic.[6] |
| ~7.2 - 7.8 | Multiplet | 9H | Aromatic protons from both the phenyl and 2-chlorophenyl rings. The complexity arises from overlapping signals. |
¹³C NMR (DMSO-d₆, 100 MHz): The expected chemical shifts are based on data for similar structures.[9][10]
| Chemical Shift (δ, ppm) | Assignment |
| ~167-169 | C=S (Thione carbon) |
| ~148-150 | C5 of triazole ring |
| ~127-135 | Aromatic carbons (Phenyl and Chlorophenyl rings) |
| ~132-134 | C-Cl carbon (ipso-carbon of chlorophenyl ring) |
Mass Spectrometry (MS)
-
Protocol: Mass spectra are typically acquired using Electrospray Ionization (ESI) in positive ion mode.
-
Significance: Mass spectrometry confirms the molecular weight of the synthesized compound, providing the most direct evidence of its identity. The fragmentation pattern can also offer additional structural information.[11][12]
-
Expected Molecular Ion: For C₁₄H₁₀ClN₃S, the calculated monoisotopic mass is approximately 287.03 g/mol . The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 288. The characteristic isotopic pattern for a chlorine-containing compound (an [M+2] peak with about one-third the intensity of the M peak) would provide definitive confirmation.
Elemental Analysis
-
Protocol: The sample is analyzed for its percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur using a CHNS elemental analyzer.
-
Significance: The experimentally determined percentages should align closely with the calculated theoretical values, confirming the empirical formula of the compound.
Theoretical Values for C₁₄H₁₀ClN₃S:
-
Carbon: 58.43%
-
Hydrogen: 3.50%
-
Nitrogen: 14.60%
-
Sulfur: 11.14%
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The described two-step synthesis via a thiosemicarbazide intermediate is efficient and scalable. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, provides a rigorous framework for validating the structure and purity of the final product. This ensures that the material is of high quality and suitable for subsequent applications in medicinal chemistry research and drug development.
References
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Retrieved from [Link]
-
Oxford Academic. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]
-
PMC. (n.d.). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Retrieved from [Link]
-
NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... Retrieved from [Link]
-
SpectraBase. (n.d.). 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol - Optional[13C NMR] - Chemical. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]
-
NIH. (n.d.). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
